molecular formula C23H19N3O3S B3692119 N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide

N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide

Cat. No.: B3692119
M. Wt: 417.5 g/mol
InChI Key: RKAJHMXYQBJSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

Mechanism of Action

Comparison with Similar Compounds

N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide is unique compared to other similar compounds due to its specific structure and the presence of the benzoxazole moiety. Similar compounds include other benzoxazole derivatives, such as 2-aminophenol-based benzoxazoles and benzoxazole-thiazole hybrids . These compounds share some biological activities but differ in their specific interactions and efficacy.

Properties

IUPAC Name

N-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-15-7-12-19-20(13-15)29-22(25-19)16-8-10-17(11-9-16)24-23(30)26-21(27)14-28-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H2,24,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAJHMXYQBJSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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